
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
Übersicht
Beschreibung
“(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is a research compound with the molecular formula C5H8ClNOS and a molecular weight of 165.64 . .
Molecular Structure Analysis
The InChI code for “(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is 1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H . The compound consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, with a methyl group and a methanol group attached .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” are not available, thiazole derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of new antimycobacterial agents .Physical And Chemical Properties Analysis
“(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is a solid at room temperature . It has a molecular weight of 165.64 .Wissenschaftliche Forschungsanwendungen
Antioxidant
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic
Thiazole compounds have been used in the development of analgesic drugs . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.
Anti-inflammatory
Thiazole derivatives have shown anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, redness, and swelling in the affected area.
Antimicrobial and Antifungal
Thiazole compounds have been used in the development of antimicrobial and antifungal drugs . These drugs are used to treat infections caused by microorganisms, including bacteria, viruses, and fungi.
Antiviral
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.
Diuretic
Thiazole compounds have been used in the development of diuretic drugs . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant
Thiazole derivatives have shown anticonvulsant properties . Anticonvulsants are used to control seizures in people with epilepsy.
Neuroprotective and Antitumor
Thiazole compounds have been used in the development of neuroprotective and antitumor drugs . Neuroprotective drugs are used to protect neurons from injury or degeneration. Antitumor drugs are used to treat tumors by stopping their growth or killing tumor cells.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates need to be determined through further pharmacokinetic studies .
Result of Action
The molecular and cellular effects of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride’s action are currently unknown. Some thiazole derivatives have been shown to cause DNA double-strand breaks, leading to cell death , but it is unclear if this compound has similar effects. More research is needed to elucidate its specific effects.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity
Eigenschaften
IUPAC Name |
(5-methyl-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALAYZIRSHWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






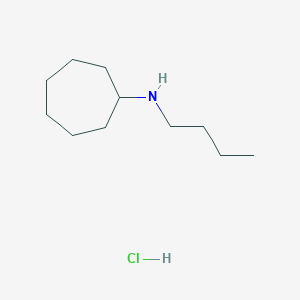
![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)
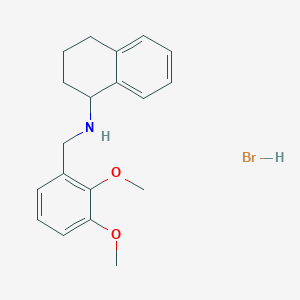
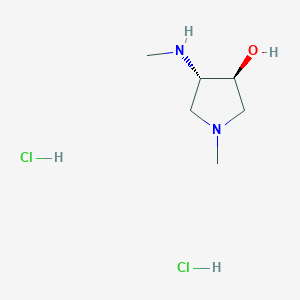
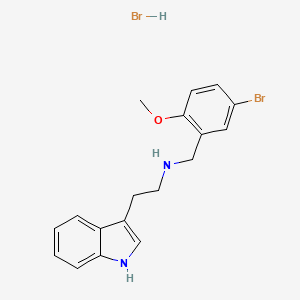
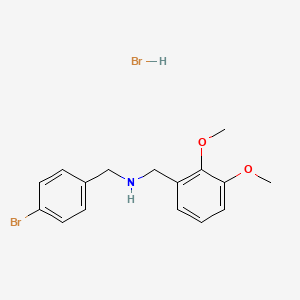
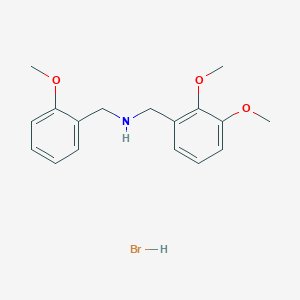
amine hydrobromide](/img/structure/B3107374.png)
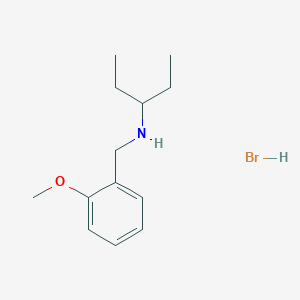

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)